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Compound of Interest

Compound Name: 1,1-Diethoxy-3-methylbutane

Cat. No.: B1581008 Get Quote

An in-depth guide for researchers, scientists, and product development professionals on the

application of 1,1-Diethoxy-3-methylbutane in flavor and fragrance chemistry.

Introduction: Unveiling the Potential of 1,1-
Diethoxy-3-methylbutane
1,1-Diethoxy-3-methylbutane, also known by its synonym Isovaleraldehyde Diethyl Acetal, is

a versatile acetal that plays a significant role in the palette of flavorists and perfumers.[1][2] As

a stable derivative of isovaleraldehyde, it overcomes the inherent instability and high reactivity

of the parent aldehyde, offering a more controlled and sustained release of its characteristic

aroma profile. This compound is found naturally in a variety of distilled beverages and foods,

including brandy, rum, whiskey, and cocoa, contributing to their complex sensory profiles.[3] Its

unique organoleptic properties, which range from fruity and ethereal to chocolate and rum-like

notes, make it a valuable ingredient for creating nuanced and authentic flavor and fragrance

compositions.[4][5]

This document serves as a comprehensive guide to the application of 1,1-Diethoxy-3-
methylbutane, providing detailed protocols for its synthesis, analysis, and formulation. It is

designed to equip researchers and developers with the technical knowledge and practical

insights necessary to leverage this compound's full potential.
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A thorough understanding of the compound's properties is fundamental to its effective

application.

Property Value Source(s)

Chemical Name 1,1-Diethoxy-3-methylbutane [3][6]

Synonym(s)
Isovaleraldehyde Diethyl

Acetal
[5][7]

CAS Number 3842-03-3 [4][5][8]

FEMA Number 4371 [4][5]

Molecular Formula C9H20O2 [4][6]

Molecular Weight 160.25 g/mol [4][5][8]

Appearance Clear, colorless liquid [6][9]

Organoleptic Profile
Fruity, fatty, ethereal, with

notes of chocolate and rum.
[4][9][10]

Boiling Point 152.5 - 156.0 °C at 760 mmHg [2][3]

Flash Point 41.5 °C (106.7 °F) - closed cup [4][5]

Specific Gravity 0.832 - 0.838 @ 25 °C [3][10]

Refractive Index 1.398 - 1.404 @ 20 °C [3][10]

Solubility Soluble in alcohol. [3]

Application in Flavor Chemistry
The primary value of 1,1-Diethoxy-3-methylbutane in flavor creation lies in its ability to impart

a smooth, fruity, and slightly fermented character. Unlike the harshness of raw aldehydes, this

acetal provides a rounded, lingering note that enhances realism and complexity.

Key Flavor Contributions:

Fruity Notes: It provides a general fruity lift, enhancing the "skin" notes in apple and pear

flavors and adding a juicy character to cherry flavors.[11]
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Brown Flavor Enhancement: In brown flavors like cocoa, chocolate, and caramel, it adds a

subtle lift and brightness.[11] In vanilla formulations, it can replicate the aged character of

alcoholic extracts.[11]

Alcoholic Beverages: As a natural component of distilled spirits, its addition can restore

authenticity and complexity to rum and whiskey flavors.[3][12][13] It is a key indicator of the

maturation period in aged liquors.[8]

Recommended Usage Levels in Flavor Concentrates:

Flavor Category
Recommended
Starting Level
(ppm)

Effect Source(s)

Pear 10,000
Adds freshness and

enhances skin notes
[11]

Apple 2,000
Adds freshness and

enhances skin notes
[11]

Cherry 2,000
Boosts skin note,

adds juiciness
[11]

Pineapple 2,000
Restores pungency

and freshness
[11]

Peach / Apricot 1,000 - 1,500
Brightens and lifts the

profile
[11]

Vanilla Bean 400

Adds authenticity,

replicates aged

extract character

[11]

Cocoa / Chocolate 50 - 100 Brightens the profile [11]

Caramel / Toffee 50 Provides a subtle lift [11]
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In perfumery, 1,1-Diethoxy-3-methylbutane serves as a modifier and enhancer, contributing a

unique fruity-ethereal character. Its stability makes it a reliable component in various fragrance

formulations.[1]

Key Fragrance Contributions:

Top Note Enhancement: It can provide a fresh, fruity, and slightly boozy lift to the top notes of

a fragrance composition.

Complexity and Depth: The compound adds complexity, bridging fruity and green notes with

warmer, sweeter accords.

Synergy: It works well in combination with other fruity esters, floral notes, and woody scents,

enhancing the overall olfactory experience.[14]

According to the International Fragrance Association (IFRA), the recommended usage level for

isovaleraldehyde diethyl acetal can be up to 3.0% in the final fragrance concentrate.[10]

Protocols and Methodologies
Protocol 1: Laboratory-Scale Synthesis via Acid-
Catalyzed Acetalization
This protocol details the synthesis of 1,1-Diethoxy-3-methylbutane from 3-methylbutanal

(isovaleraldehyde) and ethanol. The reaction is an equilibrium process, driven to completion by

removing the water byproduct.[8][15]

Rationale: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the

aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic

attack by ethanol. A second ethanol molecule and subsequent dehydration yield the stable

acetal. Using an excess of ethanol and removing water shifts the equilibrium towards the

product, maximizing the yield.[8]

Materials & Reagents:

3-Methylbutanal (Isovaleraldehyde)

Ethanol (anhydrous), 2.5 molar equivalents
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Sulfuric Acid (concentrated), catalytic amount

Sodium Bicarbonate (saturated solution)

Anhydrous Magnesium Sulfate

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel,

distillation setup.

Procedure:

Setup: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a

Dean-Stark trap and a reflux condenser.

Charging the Flask: To the flask, add 3-methylbutanal (1.0 mol) and anhydrous ethanol (2.5

mol).

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the

mixture while stirring.

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an

azeotrope with ethanol. Continue reflux until no more water is collected, indicating the

reaction is complete.

Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to

a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the

acid catalyst.

Workup: Wash the organic layer with water and then with brine. Dry the organic layer over

anhydrous magnesium sulfate.

Purification: Filter off the drying agent and purify the crude product by fractional distillation

under atmospheric pressure to yield pure 1,1-Diethoxy-3-methylbutane.
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Reaction Stage Workup & Purification

1. Charge Flask:
3-Methylbutanal
Ethanol (excess)

2. Add Catalyst:
Sulfuric Acid

3. Heat to Reflux:
Remove H2O via
Dean-Stark Trap

4. Cool & Quench:
Neutralize with

NaHCO3 Solution

Reaction Complete 5. Wash & Dry:
Use Separatory Funnel,

Dry with MgSO4

6. Purify:
Fractional Distillation

1,1-Diethoxy-3-
methylbutane

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,1-Diethoxy-3-methylbutane.

Protocol 2: Quality Control via Gas Chromatography-
Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for assessing the purity of volatile flavor and

fragrance compounds like 1,1-Diethoxy-3-methylbutane. It separates the compound from

impurities and provides a mass spectrum for unambiguous identification.[8]

Rationale: The sample is volatilized and separated based on its boiling point and polarity on a

capillary column. The separated components then enter a mass spectrometer, where they are

ionized. The resulting fragmentation pattern (mass spectrum) is a unique fingerprint of the

molecule, which can be compared to a reference library for positive identification. The peak

area from the chromatogram is proportional to the concentration, allowing for purity

assessment.

Materials & Reagents:

Sample of 1,1-Diethoxy-3-methylbutane

High-purity solvent for dilution (e.g., Ethanol or Hexane)

GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Autosampler vials

Procedure:
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Sample Preparation: Prepare a dilute solution of the synthesized 1,1-Diethoxy-3-
methylbutane in the chosen solvent (e.g., 100 ppm in ethanol).

Instrument Setup:

Injector: Set to 250 °C, splitless mode.

Column: Use a non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40

to 300.

Analysis: Inject 1 µL of the prepared sample into the GC-MS.

Data Interpretation:

Identify the peak corresponding to 1,1-Diethoxy-3-methylbutane based on its retention

time.

Confirm identity by comparing its mass spectrum to a reference spectrum from a database

(e.g., NIST).[7]

Calculate purity by determining the area percentage of the main peak relative to the total

area of all peaks in the chromatogram.
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1. Sample Preparation
(Dilute in Solvent)

2. GC Injection
(Splitless, 250°C)

3. Chromatographic Separation
(Capillary Column, Temp. Program)

4. MS Ionization
(Electron Ionization, 70 eV)

5. Mass Detection
(Scan m/z 40-300)

6. Data Analysis
(Identify Peak, Compare Spectra,

Calculate Purity)

Purity Report &
Spectral Match

Click to download full resolution via product page

Caption: Standard workflow for GC-MS purity analysis.

Protocol 3: Application in a Model "Green Apple" Flavor
Formulation
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This protocol demonstrates how to incorporate 1,1-Diethoxy-3-methylbutane into a simple

flavor base to achieve a specific sensory effect.

Rationale: In this formulation, 1,1-Diethoxy-3-methylbutane is used to lift the top notes and

add a realistic "apple skin" character, complementing the core fruity esters. It provides a bridge

between the sharp green notes and the sweeter body of the flavor.

Formulation Components (Parts by Weight):

Ethyl Acetate: 30

Hexyl Acetate: 20

Ethyl Butyrate: 15

(E)-2-Hexenal @ 10% in Propylene Glycol: 10

beta-Damascone @ 1% in Propylene Glycol: 5

1,1-Diethoxy-3-methylbutane: 20

Propylene Glycol (Solvent): 100

Procedure:

Preparation: Ensure all ingredients are high-purity and at room temperature. Use a clean

glass beaker on a magnetic stirrer.

Solvent Base: Add the Propylene Glycol to the beaker.

Blending: While stirring, add the flavor components one by one, starting with the largest

quantity items. Ensure each component is fully dissolved before adding the next.

Addition of Key Ingredient: Add the 1,1-Diethoxy-3-methylbutane to the blend.

Homogenization: Allow the mixture to stir for at least 30 minutes to ensure it is completely

homogenous.
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Maturation: Transfer the flavor concentrate to a sealed, airtight amber glass bottle. Allow it to

mature for at least 24 hours at room temperature before evaluation. This allows the chemical

reactions and interactions to equilibrate, resulting in a more rounded profile.

Sensory Evaluation: Prepare a 0.1% solution of the flavor concentrate in sweetened water

for tasting. Evaluate the aroma and taste, noting the contribution of the acetal to the overall

"green apple" profile.

Ingredients

Propylene Glycol

Blending & Homogenization
(Magnetic Stirrer)

Fruity Esters
(Ethyl Acetate, etc.)

Green Note
((E)-2-Hexenal)

Key Ingredient:
1,1-Diethoxy-3-methylbutane

Maturation
(24h in sealed container)

Sensory Evaluation
(0.1% in water)

Click to download full resolution via product page

Caption: Process flow for creating a model flavor formulation.

Safety and Handling
1,1-Diethoxy-3-methylbutane is classified as a flammable liquid.[4][16] Standard laboratory

safety protocols should be strictly followed.

GHS Classification: Flammable Liquid, Category 3.[4][5]

Hazard Statements: H226: Flammable liquid and vapor.[4][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1581008?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581008?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/w437100
https://www.guidechem.com/msds/1740-74-5.html
https://www.sigmaaldrich.com/US/en/product/aldrich/w437100
https://www.sigmaaldrich.com/JP/ja/product/aldrich/w437100
https://www.sigmaaldrich.com/US/en/product/aldrich/w437100
https://www.sigmaaldrich.com/JP/ja/product/aldrich/w437100
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precautionary Statements:

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition

sources. No smoking.[4][9][16]

P233: Keep container tightly closed.[4][9][16]

P240: Ground and bond container and receiving equipment.[4][9][16]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][16]

Storage: Store in a well-ventilated place. Keep cool.[9][16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the

material.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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